Isopropyl 2-aminothiazole-4-carboxylate
CAS No.:
Cat. No.: VC13044135
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2O2S |
|---|---|
| Molecular Weight | 186.23 g/mol |
| IUPAC Name | propan-2-yl 2-amino-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-12-7(8)9-5/h3-4H,1-2H3,(H2,8,9) |
| Standard InChI Key | KVUIUGKJMDHXLF-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=CSC(=N1)N |
| Canonical SMILES | CC(C)OC(=O)C1=CSC(=N1)N |
Introduction
Chemical Identity and Structural Characteristics
Core Structure and Nomenclature
Isopropyl 2-aminothiazole-4-carboxylate belongs to the thiazole family, a five-membered aromatic ring containing one sulfur and one nitrogen atom. The systematic IUPAC name for this compound is isopropyl 2-amino-1,3-thiazole-4-carboxylate. Its molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 198.24 g/mol. The structure comprises:
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A thiazole ring with an amino (-NH₂) substituent at position 2.
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A carboxylate ester (-COO-iPr) at position 4, where the isopropyl group enhances lipophilicity compared to the free acid or methyl ester analogs .
Physicochemical Properties
While experimental data specific to the isopropyl ester are scarce, properties can be extrapolated from its parent acid, 2-aminothiazole-4-carboxylic acid (CAS 40283-41-8), and related esters:
The isopropyl group increases hydrophobicity, as evidenced by the higher predicted LogP value, which may enhance membrane permeability in biological systems .
Synthesis and Structural Modification
Synthetic Routes from 2-Aminothiazole-4-Carboxylic Acid
The parent acid serves as a precursor for ester derivatives. A typical synthesis involves:
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Acid Activation: Treating 2-aminothiazole-4-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
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Esterification: Reacting the intermediate with isopropyl alcohol in the presence of a base (e.g., pyridine) to yield the ester .
Example Reaction:
Alternative Pathways via Cyclocondensation
Patents describe methods to synthesize 2-aminothiazole derivatives using methyl cyanoacetate (MCA) trimers. For example, depolymerizing MCA trimers with acid catalysts (e.g., p-toluenesulfonic acid) at 120–130°C generates MCA monomers, which react with thiourea in organic solvents (e.g., toluene) to form thiazole cores . Adapting this method, isopropyl alcohol could replace methanol in esterification steps to yield the target compound.
Pharmacological Applications and Mechanism of Action
Anti-Tubercular Activity
2-Aminothiazole-4-carboxylate derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb). For instance:
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Methyl 2-amino-5-benzylthiazole-4-carboxylate shows an MIC of 0.06 µg/mL (240 nM) against Mtb H37Rv, surpassing isoniazid (MIC = 0.25 µg/mL) .
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The isopropyl ester’s enhanced lipophilicity may improve penetration through the mycobacterial cell wall, a critical barrier for anti-tubercular drugs .
Enzyme Inhibition and Selectivity
These compounds target β-ketoacyl-ACP synthase (mtFabH), a key enzyme in fatty acid biosynthesis. Docking studies reveal:
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The carboxylate group forms hydrogen bonds with Cys112 and His244 in mtFabH’s active site.
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Substituents at the 5-position (e.g., benzyl, chlorophenyl) occupy hydrophobic pockets, enhancing binding affinity .
Notably, 2-aminothiazole-4-carboxylates show no activity against mammalian FAS-I enzymes, underscoring their selectivity for bacterial targets .
Structure-Activity Relationships (SAR)
Role of the Ester Group
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Methyl vs. Isopropyl Esters: Methyl esters (e.g., compound 2 in ) exhibit high potency but suffer from rapid hydrolysis in vivo. The isopropyl group may confer metabolic stability, prolonging half-life.
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Free Acid vs. Ester: Carboxylic acids generally show reduced cell permeability due to ionization at physiological pH. Esters serve as prodrugs, improving bioavailability .
Substituent Effects at Position 5
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Hydrophobic Groups: Benzyl or chlorophenyl substituents enhance Mtb inhibition by interacting with mtFabH’s longitudinal channel.
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Electron-Withdrawing Groups: Bromo or chloro atoms at meta positions improve enzyme binding via dipole interactions .
Future Directions and Challenges
Optimization for Clinical Use
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Metabolic Stability: Evaluate the isopropyl ester’s resistance to esterases in human plasma.
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Toxicity Profiles: Assess hepatotoxicity and off-target effects in preclinical models.
Combination Therapies
Pairing 2-aminothiazole-4-carboxylates with existing TB drugs (e.g., rifampicin) could mitigate resistance and shorten treatment duration .
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